Cas no 15093-53-5 (Thiourea,N'-phenyl-N,N-bis(phenylmethyl)-)

Thiourea,N'-phenyl-N,N-bis(phenylmethyl)- structure
15093-53-5 structure
Product Name:Thiourea,N'-phenyl-N,N-bis(phenylmethyl)-
CAS-nummer:15093-53-5
MF:C21H20N2S
MW:332.461903572083
CID:202264
PubChem ID:747266
Update Time:2025-04-19

Thiourea,N'-phenyl-N,N-bis(phenylmethyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Thiourea,N'-phenyl-N,N-bis(phenylmethyl)-
    • 1,1-Dibenzyl-3-phenylisothiourea
    • 1,1-dibenzyl-3-phenyl-2-thiourea
    • 1,1-Dibenzyl-3-phenyl-thioharnstoff
    • 1-Phenyl-3,3-dibenzyl-thioharnstoff
    • 3,3-Dibenzyl-1-phenylthiourea
    • N,N-Dibenzyl-N'-phenyl-thioharnstoff
    • N,N-dibenzyl-N'-phenyl-thiourea
    • N'-Phenyl-N,N-bis(phenylmethyl)thiourea
    • N-Phenyl-N,N'-dibenzyl-thioharnstoff
    • PhNHC(S)N(CH2Ph)2
    • ChemDiv3_003285
    • SR-01000495660
    • SR-01000495660-1
    • Urea,1-dibenzyl-3-phenyl-2-thio-
    • PPRFKFURQYWPRC-UHFFFAOYSA-N
    • HMS1482F07
    • DTXSID10934125
    • N,N-Dibenzyl-N'-phenylthiourea #
    • Thiourea, N'-phenyl-N,N-bis(phenylmethyl)-
    • NSC-131978
    • N,N-Dibenzyl-N'-phenylcarbamimidothioic acid
    • Thiourea,N-bis(phenylmethyl)-
    • 1,1-dibenzyl-3-phenylthiourea
    • NSC131978
    • Urea, 1,1-dibenzyl-3-phenyl-2-thio-
    • SDCCGSBI-0087246.P001
    • BRD-K61221946-001-01-8
    • IDI1_021195
    • SCHEMBL5463525
    • 15093-53-5
    • N,N-Dibenzyl-N'-phenylthiourea
    • AKOS000388796
    • Inchi: 1S/C21H20N2S/c24-21(22-20-14-8-3-9-15-20)23(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2,(H,22,24)
    • InChI-sleutel: PPRFKFURQYWPRC-UHFFFAOYSA-N
    • LACHT: S=C(NC1C=CC=CC=1)N(CC1C=CC=CC=1)CC1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 332.1349
  • Monoisotopische massa: 332.135
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 5
  • Complexiteit: 346
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.7
  • Topologisch pooloppervlak: 47.4Ų

Experimentele eigenschappen

  • Dichtheid: 1.206
  • Kookpunt: 486.4°Cat760mmHg
  • Vlampunt: 247.9°C
  • Brekindex: 1.688
  • PSA: 15.27
  • LogboekP: 5.15880
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